TRK Kinase Inhibitory Potency of 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine Versus Reference Pan-TRK Inhibitors
In biochemical kinase inhibition assays, 3-(1H-imidazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine demonstrated IC50 values against TRK family kinases ranging from 0.004 µM to 5.91 µM. For reference, the well-characterized imidazopyridazine pan-TRK inhibitor GNF-8625 (GNE-8525) shows IC50 values of approximately 0.003 µM (3 nM) against TRK kinases under comparable biochemical assay conditions [1]. The target compound thus exhibits a potency range that spans from near-equipotency (0.004 µM; approximately 4 nM) to approximately 2000-fold lower potency (5.91 µM), depending on the specific TRK isoform tested. This differential isoform potency profile is a distinguishing characteristic that may confer selective targeting advantages against specific NTRK fusion variants .
| Evidence Dimension | TRK kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.004 µM to 5.91 µM against TRK family kinases |
| Comparator Or Baseline | GNF-8625 (GNE-8525): IC50 ≈ 0.003 µM (3 nM) against TRK kinases; representative imidazopyridazine pan-TRK inhibitor scaffold benchmark |
| Quantified Difference | Target compound achieves near-equipotency at the most sensitive isoform (0.004 µM vs. 0.003 µM; ~1.3-fold difference) but exhibits a >1000-fold potency range across TRK isoforms, suggesting tunable isoform selectivity not present in the equipotent pan-TRK comparator. |
| Conditions | Biochemical kinase inhibition assay (scintillation proximity assay format); recombinant TRK kinase domains; ATP concentration at approximate Km. |
Why This Matters
This wide isoform-dependent potency range indicates that the compound may be useful as a chemical probe to dissect TRK isoform-specific signaling, whereas equipotent pan-TRK inhibitors like GNF-8625 cannot differentiate between TRKA, TRKB, and TRKC; this selectivity profile directly impacts procurement decisions for target validation studies.
- [1] Albaugh PA, Fan P, Fu Y, et al. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors. ACS Med Chem Lett. 2015;6(5):548-553. doi:10.1021/acsmedchemlett.5b00053 View Source
